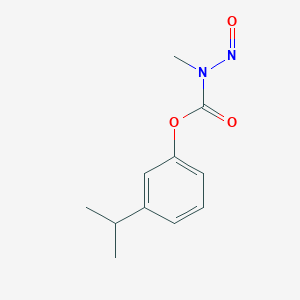
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate is a chemical compound with the molecular formula C_11H_14N_2O_3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a nitroso group attached to a carbamic acid ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate typically involves the reaction of m-isopropylphenyl isocyanate with nitrosomethylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of m-isopropylphenyl isocyanate: This is achieved by reacting m-isopropylphenyl amine with phosgene.
Reaction with nitrosomethylurea: The m-isopropylphenyl isocyanate is then reacted with nitrosomethylurea in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and alkoxide ions (RO^-) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted carbamic acid esters.
Wissenschaftliche Forschungsanwendungen
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylnitrosocarbamic acid phenyl ester
- Methylnitrosocarbamic acid p-isopropylphenyl ester
- Methylnitrosocarbamic acid o-isopropylphenyl ester
Uniqueness
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate is unique due to the position of the isopropyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
18952-79-9 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)9-5-4-6-10(7-9)16-11(14)13(3)12-15/h4-8H,1-3H3 |
InChI-Schlüssel |
AJHKCJXLTDAPCQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
Key on ui other cas no. |
18952-79-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















